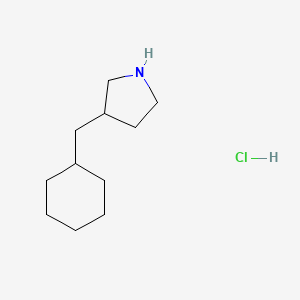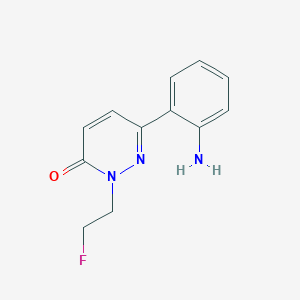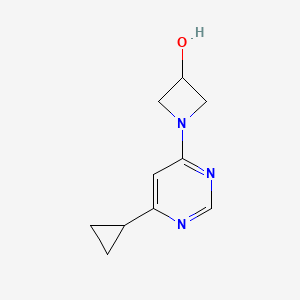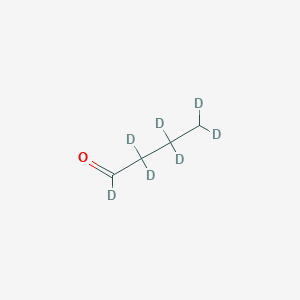
3-(Cyclohexylmethyl)pyrrolidine hydrochloride
概要
説明
Pyrrolidine is a nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
Pyrrolidine compounds can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by the stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on the specific compound. For example, the molecular formula of “3-(Cyclohexylmethyl)pyrrolidine hydrochloride” is C11H22ClN.科学的研究の応用
Synthesis and Reactivity
- Pyrrolidines serve as significant heterocyclic organic compounds with applications in medicine, dyes, and agrochemicals. Their chemistry is essential for modern science. Studies have demonstrated efficient methods for synthesizing pyrrolidines, including cycloaddition reactions, highlighting their polar nature and proceeding under mild conditions to produce pyrrolidine derivatives with potential for various applications (Żmigrodzka et al., 2022).
Applications in Biological and Medicinal Research
- Spiro[pyrrolidin-2,3′-oxindoles] synthesized via 1,3-dipolar cycloaddition reactions have been investigated for in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. Some compounds displayed activities comparable to established drugs, indicating the potential of pyrrolidine derivatives in developing new therapeutic agents (Haddad et al., 2015).
Organocatalysis
- Pyrrolidine-based catalysts have shown efficiency in asymmetric Michael addition reactions, indicating their utility in synthesizing chiral compounds. Such catalysts can facilitate the creation of γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, demonstrating the role of pyrrolidine derivatives in organic synthesis and potentially in the synthesis of bioactive molecules (Singh et al., 2013).
Enantioselective Synthesis
- The development of enantioselective cycloadditions of azomethine ylides, employing pyrrolidine scaffolds, highlights the significance of pyrrolidine derivatives in synthesizing complex molecules with multiple stereocenters. These methodologies are critical for producing compounds inspired by natural product scaffolds, demonstrating the versatility of pyrrolidine derivatives in chemistry and drug discovery (Narayan et al., 2014).
作用機序
Target of Action
It is known that pyrrolidine derivatives, which include 3-(cyclohexylmethyl)pyrrolidine hydrochloride, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have been shown to possess several important biological activities .
Mode of Action
The pyrrolidine ring, a common feature in this class of compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It is known that the biological profile of drug candidates can be influenced by the different stereoisomers and the spatial orientation of substituents .
Safety and Hazards
将来の方向性
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds . This suggests that there is potential for future research and development in this area.
特性
IUPAC Name |
3-(cyclohexylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAFUXONMCXOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492319.png)
![(3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492320.png)



amine](/img/structure/B1492325.png)


![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492330.png)
![{3-Fluoro-1-azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1492332.png)
![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride](/img/structure/B1492334.png)
![(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492335.png)

